![molecular formula C25H21N3OS B12272264 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone](/img/structure/B12272264.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a quinoxaline ring system and a tetrahydroquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps. One common method starts with the preparation of the quinoxaline ring, followed by the introduction of the phenyl group and the sulfanyl linkage. The tetrahydroquinoline moiety is then attached through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.
Aplicaciones Científicas De Investigación
2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoxaline ring system is known to interact with DNA and proteins, potentially leading to anticancer effects . The sulfanyl linkage and tetrahydroquinoline moiety may also contribute to its biological activity by enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-phenylquinoxaline-2-thione: Shares the quinoxaline ring system but lacks the tetrahydroquinoline moiety.
N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides: Similar structure with different substituents on the quinoxaline ring.
1,4-bis(3-phenylquinoxalin-2-yl)benzene: Contains multiple quinoxaline units but lacks the tetrahydroquinoline moiety.
Uniqueness
2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to the combination of the quinoxaline ring, phenyl group, sulfanyl linkage, and tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C25H21N3OS |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C25H21N3OS/c29-23(28-16-8-12-18-9-4-7-15-22(18)28)17-30-25-24(19-10-2-1-3-11-19)26-20-13-5-6-14-21(20)27-25/h1-7,9-11,13-15H,8,12,16-17H2 |
Clave InChI |
QKIMCQXXAPYVQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


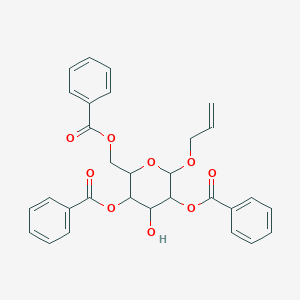
![3-methyl-5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12272188.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline](/img/structure/B12272189.png)
![2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272195.png)
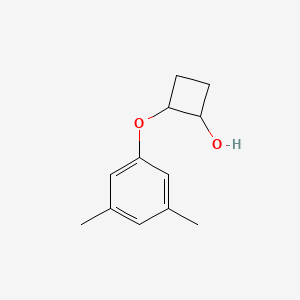
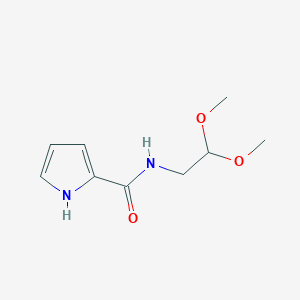
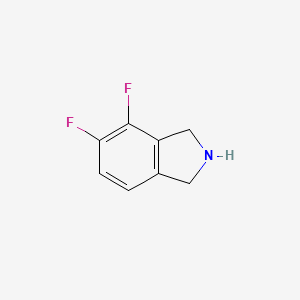
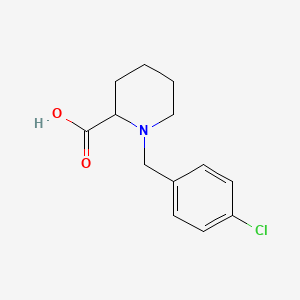
![N-(2-chloro-5-nitrophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12272241.png)

![3-cyano-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272245.png)
![4-({[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12272246.png)
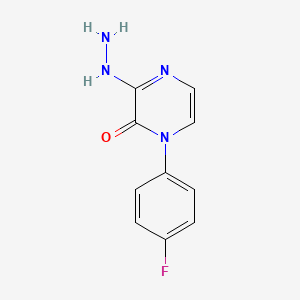
![methyl 4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B12272261.png)
